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Compound of Interest

Compound Name: YTR107

Cat. No.: B15584608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel chemical entity YTR107 and its

role as a modulator of the DNA damage response (DDR). YTR107 acts as a potent

radiosensitizer by specifically targeting the nucleolar phosphoprotein Nucleophosmin (NPM1),

a key player in the repair of DNA double-strand breaks (DSBs). By inhibiting the function of

NPM1, YTR107 compromises the ability of cancer cells to repair DNA damage induced by

ionizing radiation and certain chemotherapeutics, thereby enhancing their therapeutic efficacy.

Core Mechanism of Action
YTR107 is a small molecule, identified as a 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-

2,4,6(1H,3H,5H)trione, that directly binds to NPM1.[1] This interaction inhibits the critical

shuttling of phosphorylated NPM1 to sites of DNA DSBs.[1] The inhibition of this translocation

prevents the recruitment of downstream DNA repair factors, such as RAD51, ultimately

suppressing the repair of these lesions and leading to increased cell death in irradiated cancer

cells.[2][3]

Quantitative Data Summary
The efficacy of YTR107 as a radiosensitizer has been quantified across various cancer cell

lines. The dose-modifying factor (DMF) is a key metric, defined as the ratio of the radiation

dose required to achieve a certain level of cell killing in the absence of the drug to the dose

required for the same level of killing in the presence of the drug.
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Cell Line Cancer Type
YTR107
Concentration (µM)

Dose Modifying
Factor (DMF) at
10% Survival

HT29
Colorectal

Adenocarcinoma
25 >1.5

D54 Glioblastoma 25 >1.5

PANC1 Pancreatic Carcinoma 25 >1.5

MDA-MB-231
Breast

Adenocarcinoma
25 >1.5

H460
Non-Small Cell Lung

Cancer
25 >1.5

HCC1809
Breast

Adenocarcinoma
25

Not explicitly stated as

DMF, but significant

radiosensitization

shown.

Data compiled from multiple sources.[1][4][5]

Signaling Pathways
The signaling pathway involving YTR107 and the DNA damage response is intricate. Upon

DNA damage by ionizing radiation, a cascade of events is initiated, leading to the recruitment

of repair machinery. YTR107 acts as a specific inhibitor in this pathway.
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Caption: YTR107 inhibits DNA repair by binding to pT199-NPM1 and preventing its recruitment

to DNA double-strand breaks.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below

are protocols for key experiments used to characterize the function of YTR107.

Cell Culture and Treatment
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Cell Lines: HT29, D54, PANC1, MDA-MB-231, and H460 cells are maintained in their

respective recommended media, supplemented with 10% fetal bovine serum and 1%

penicillin-streptomycin.

YTR107 Treatment: YTR107 is dissolved in DMSO to create a stock solution. For

experiments, cells are treated with the indicated concentrations of YTR107 (typically 25 µM)

for a specified duration (e.g., 30 minutes to 2 hours) at 37°C before, during, and after

irradiation.[4][6]

Irradiation: Cells are irradiated with X-rays at a specified dose (e.g., 3 or 4 Gy).[4][6]

Neutral Comet Assay (for DNA Double-Strand Breaks)
This protocol is adapted from the Trevigen CometAssay® kit instructions, which were used in

the original studies.
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Start: Cell Suspension
(1 x 10^5 cells/ml)

Mix cells 1:10 (v/v) with
molten LMAgarose (at 37°C)

Pipette 50 µl onto
Trevigen CometSlide™

Solidify at 4°C for 10 min
in the dark

Immerse in pre-chilled
Lysis Solution for 60 min at 4°C

Incubate in 1X Neutral
Electrophoresis Buffer for 60 min on ice

Perform electrophoresis
(e.g., 21V for 10-15 min)

Stain with a fluorescent
DNA intercalating dye

Visualize comets using
epifluorescence microscopy

End: Quantify DNA damage

Click to download full resolution via product page

Caption: Workflow for the Neutral Comet Assay to detect DNA double-strand breaks.
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Reagents:

Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added

fresh.

1X Neutral Electrophoresis Buffer: Diluted from a 10X stock (e.g., 1 M Tris, 3 M Sodium

Acetate, pH 9.0).

Low Melting Point Agarose (LMAgarose): Typically 1% in PBS.

Immunofluorescence
Cell Seeding: Cells are grown on chamber slides to approximately 50% confluency.[4]

Treatment and Fixation: Cells are treated with YTR107 and irradiated as described above.

After a recovery period (e.g., 1.5 hours), cells are fixed with 4% paraformaldehyde for 20

minutes at 4°C.[4]

Permeabilization and Blocking: Fixed cells are permeabilized with 0.1% Triton X-100 in PBS

and then blocked with 3% bovine serum albumin in PBS for 1 hour.[4]

Antibody Incubation: Cells are incubated with primary antibodies (e.g., anti-γH2AX, anti-

pT199-NPM1) overnight at 4°C, followed by incubation with fluorescently labeled secondary

antibodies.

Imaging: Slides are mounted and imaged using a confocal microscope. Colocalization

analysis can be performed using appropriate software.[4]
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Start: Cells on chamber slides

Treat with YTR107
and/or irradiate

Fix with 4% PFA

Permeabilize with
0.1% Triton X-100

Block with 3% BSA

Incubate with
primary antibody

Incubate with fluorescent
secondary antibody

Mount with antifade reagent

Image with confocal microscope

End: Analyze protein localization

Click to download full resolution via product page

Caption: General workflow for immunofluorescence staining.
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Western Blotting
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA or

NP-40 buffer) containing protease and phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates is determined using a standard

assay (e.g., BCA assay).

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a nitrocellulose or PVDF membrane.

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or

BSA in TBST) and then incubated with primary antibodies (e.g., anti-pS317-Chk1, anti-

γH2AX, anti-NPM1) overnight at 4°C.[4] This is followed by incubation with HRP-conjugated

secondary antibodies.

Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent and

an appropriate imaging system.

Affinity-Based Solid-Phase Resin Capture
YTR107 Immobilization: YTR107 is covalently linked to a solid-phase resin (e.g., Dynabeads

M-270 Amine).[4]

Cell Lysate Preparation: Total protein lysate is prepared from the cancer cell line of interest.

Binding: The cell lysate is incubated with the YTR107-conjugated resin to allow for the

binding of target proteins.

Washing and Elution: The resin is washed to remove non-specifically bound proteins, and

the target proteins are then eluted.

Analysis: The eluted proteins are identified by liquid chromatography-tandem mass

spectrometry (LC/MS/MS).[4]

Conclusion
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YTR107 represents a promising strategy for enhancing the efficacy of DNA-damaging cancer

therapies. Its well-defined mechanism of action, centered on the inhibition of NPM1-mediated

DNA repair, provides a strong rationale for its further development. The experimental protocols

and data presented in this guide offer a comprehensive resource for researchers and drug

development professionals working to advance our understanding and application of YTR107
in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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